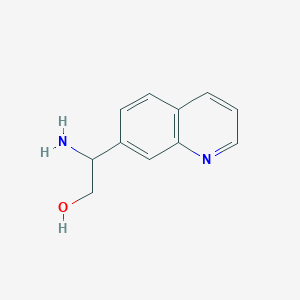

2-Amino-2-(quinolin-7-yl)ethan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

2-amino-2-quinolin-7-ylethanol |

InChI |

InChI=1S/C11H12N2O/c12-10(7-14)9-4-3-8-2-1-5-13-11(8)6-9/h1-6,10,14H,7,12H2 |

InChI Key |

VRGWNARDCBNNCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C(CO)N)N=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 2 Quinolin 7 Yl Ethan 1 Ol

Stereoselective Synthesis of Enantiomerically Pure 2-Amino-2-(quinolin-7-yl)ethan-1-ol

The generation of enantiomerically pure this compound necessitates the use of sophisticated synthetic strategies that can precisely control the formation of the two adjacent stereocenters. The primary approaches to achieve this include asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic transformations. These methods are designed to overcome the challenge of producing a single desired stereoisomer from prochiral precursors.

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, as it allows for the generation of large quantities of an enantiomerically enriched product from a prochiral substrate using only a small amount of a chiral catalyst.

A highly effective method for the synthesis of chiral 1,2-amino alcohols is the asymmetric hydrogenation of the corresponding α-amino ketone precursor. In the case of this compound, the key precursor would be 2-amino-1-(quinolin-7-yl)ethan-1-one. This precursor can be synthesized from a suitable quinoline (B57606) derivative, such as 7-acetylquinoline.

The asymmetric hydrogenation of α-amino ketones is often accomplished using chiral ruthenium or iridium catalysts. acs.org These catalysts, typically featuring chiral phosphine (B1218219) ligands, can deliver hydrogen with high facial selectivity to the ketone, establishing the stereochemistry at the hydroxyl-bearing carbon. For unprotected α-amino ketones, ruthenium-based catalysts have shown remarkable efficiency and enantioselectivity. acs.org The reaction would proceed as follows:

Scheme 1: Proposed Enantioselective Hydrogenation of 2-amino-1-(quinolin-7-yl)ethan-1-one

The table below summarizes the performance of various chiral catalysts in the asymmetric hydrogenation of analogous α-amino ketones, which suggests their potential applicability for the synthesis of this compound.

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Ru(II)-TsDPEN | Aryl α-amino ketones | Up to 99% | acs.org |

| Ir(I)-f-amphox | α-amino ketones | >99% | nih.gov |

| Rh(I)-DIPAMP | N-acyl-α-dehydroamino acid esters | Up to 95% | N/A |

This table presents data for analogous reactions and suggests potential catalyst systems for the target synthesis.

Asymmetric carbon-carbon bond forming reactions provide a convergent approach to building the carbon skeleton of the target molecule while simultaneously setting the stereochemistry. A plausible strategy for this compound involves the asymmetric addition of a cyanide equivalent or a nitromethane (B149229) anion to quinoline-7-carbaldehyde (B1225660).

For instance, a chiral catalyst can facilitate the enantioselective addition of trimethylsilyl (B98337) cyanide (TMSCN) to quinoline-7-carbaldehyde to form a chiral cyanohydrin. Subsequent reduction of the nitrile group to an amine and the aldehyde to an alcohol would yield the desired product.

Alternatively, an asymmetric Henry reaction (nitroaldol reaction) between quinoline-7-carbaldehyde and nitromethane, catalyzed by a chiral metal complex or an organocatalyst, would produce a chiral nitro alcohol. The nitro group can then be reduced to an amine to afford the final product. nih.gov

Scheme 2: Proposed Asymmetric C-C Bond Formation followed by Reduction

Transition-metal catalyzed nitrene insertion into a C-H bond is a modern and powerful strategy for the direct formation of a C-N bond. acs.orgillinois.edu For the synthesis of this compound, this could be envisioned through an intramolecular C-H amination of a suitably functionalized precursor derived from 7-ethylquinoline.

The strategy would involve the oxidation of a precursor alcohol at the ethyl side chain to a ketone, followed by conversion to a sulfamate (B1201201) ester. A rhodium or palladium catalyst could then promote the intramolecular insertion of the derived nitrene into the benzylic C-H bond of the quinoline ring, forming a cyclic sulfamidate. Subsequent hydrolysis of the cyclic intermediate would yield the desired chiral amino alcohol. The stereoselectivity of the C-H insertion is controlled by the chiral ligands on the metal catalyst. acs.orgillinois.edu

Scheme 3: Proposed Nitrene Insertion Strategy

The use of a chiral auxiliary is a well-established and reliable method for controlling stereochemistry in a synthesis. nih.govresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. nih.gov

For the synthesis of this compound, a common approach would involve attaching a chiral auxiliary, such as an Evans oxazolidinone, to a quinoline-7-carboxylic acid derivative. The resulting chiral imide can then undergo a stereoselective aldol (B89426) reaction with a suitable electrophile. Alternatively, a chiral sulfinamide auxiliary can be employed. Condensation of a chiral sulfinamide with quinoline-7-carbaldehyde would form a chiral sulfinimine, which can then react with a nucleophile in a diastereoselective manner.

Scheme 4: Proposed Synthesis using an Evans Chiral Auxiliary

The following table lists some common chiral auxiliaries and their typical applications in asymmetric synthesis.

| Chiral Auxiliary | Type of Reaction | Typical Diastereomeric Excess (de) | Reference |

| Evans Oxazolidinones | Aldol, Alkylation, Acylation | >95% | researchgate.net |

| Pseudoephedrine Amides | Alkylation, Aldol | >90% | researchgate.net |

| Camphorsultams | Diels-Alder, Aldol | >90% | researchgate.net |

| (S)-Indoline | Nucleophilic Addition to Hydrazones | >99% | researchgate.net |

This table provides examples of chiral auxiliaries and their effectiveness in controlling stereochemistry.

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. wiley.com Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity. wiley.com

For the synthesis of enantiomerically pure this compound, several biocatalytic approaches can be envisioned. One of the most promising is the use of a transaminase (TAm). nih.govnih.gov A transaminase could be used to asymmetrically aminate a precursor ketone, 1-hydroxy-2-(quinolin-7-yl)ethan-1-one, using an amine donor like isopropylamine, to directly produce the chiral amino alcohol. nih.govwiley.comnih.gov

Another biocatalytic strategy involves the use of a ketoreductase (KRED) for the asymmetric reduction of the precursor ketone, 2-amino-1-(quinolin-7-yl)ethan-1-one. Ketoreductases are known to reduce a wide range of ketones to their corresponding alcohols with very high enantiomeric excess. researchgate.net

Scheme 5: Proposed Biocatalytic Routes

The table below highlights the potential of different enzyme classes for the synthesis of chiral amino alcohols.

| Enzyme Class | Transformation | Key Advantages | Reference |

| Transaminases (TAm) | Asymmetric amination of ketones | High enantioselectivity, mild conditions | nih.govnih.gov |

| Ketoreductases (KRED) | Asymmetric reduction of ketones | High enantioselectivity, broad substrate scope | researchgate.net |

| Lipases | Kinetic resolution of racemic amino alcohols | High enantioselectivity, readily available | nih.gov |

| Nitrilases | Hydrolysis of nitriles to carboxylic acids | Can be used in a route from cyanohydrins | N/A |

This table summarizes the application of various enzyme classes in the synthesis of chiral molecules.

Asymmetric Catalytic Approaches for Chiral Induction

Multicomponent Reaction Strategies for Diversified this compound Analogs

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. This approach offers significant advantages by reducing the number of purification steps, minimizing solvent use, and saving time. researchgate.netnih.gov The application of MCRs provides a versatile platform for generating a library of structurally diverse analogs of this compound, which is crucial for structure-activity relationship (SAR) studies.

While a specific MCR for this compound is not extensively documented, established MCRs for quinoline synthesis, such as the Friedländer annulation, can be adapted. ias.ac.in A hypothetical MCR strategy for generating analogs could involve the condensation of a 2-aminobenzaldehyde (B1207257) or ketone bearing a substituent at the 4-position (to yield the 7-substituted quinoline core), an α-amino aldehyde or ketone, and a reducing agent.

Key features of MCRs in this context include:

Structural Diversity: By varying the starting components, a wide range of analogs can be synthesized. For instance, different substituted 2-aminobenzaldehydes would yield analogs with modifications on the quinoline ring, while various α-amino ketones could introduce diversity in the side chain.

Catalysis: These reactions can be catalyzed by various agents, including Lewis acids, Brønsted acids, or metal catalysts, often under solvent-free conditions, which aligns with green chemistry principles. researchgate.netnih.govias.ac.in

A prominent example of a relevant MCR is the synthesis of pyrimidobenzothiazoles from 2-aminobenzothiazole, an aldehyde, and a β-ketoester. nih.gov This demonstrates how α-aminoazaheterocycles can be effectively utilized in MCRs, a principle that can be extended to the synthesis of complex quinoline derivatives. nih.gov

Green Chemistry Principles and Sustainable Synthesis Routes for this compound

The integration of green chemistry principles into synthetic routes is essential for developing environmentally benign and economically viable processes. For a molecule like this compound, this involves the use of sustainable materials, avoidance of hazardous reagents, and maximization of energy efficiency.

Key green chemistry strategies applicable to the synthesis include:

Use of Green Solvents: Traditional organic syntheses often rely on volatile and toxic solvents. Research has shown the successful synthesis of quinoline compounds using greener alternatives like ethanol/water systems. rsc.org Ionic liquids have also been explored as effective solvents for quinoline synthesis, although concerns about their cost and toxicity remain. researchgate.net

Solvent-Free Conditions: A highly effective green approach is the elimination of solvents altogether. One-pot, solvent-free multicomponent reactions for synthesizing quinolinone derivatives have been reported, offering economic and environmental benefits. researchgate.net

Heterogeneous Catalysis: The use of recyclable heterogeneous catalysts, such as Ru-Fe nanoparticles supported on γ-Al2O3, facilitates a continuous reaction process for quinoline synthesis. rsc.org This approach simplifies catalyst separation and reuse, minimizing waste. Metal-Organic Frameworks (MOFs) like MIL-53(Al) have also proven to be effective and recyclable catalysts for Friedländer synthesis of quinolines. ias.ac.in

Atom Economy: Synthetic routes like the Pfitzinger reaction, which can be used to create the quinoline core, are designed to incorporate a maximum of the starting materials into the final product, thus maximizing atom economy. nih.gov

The table below summarizes green chemistry approaches relevant to quinoline synthesis.

| Green Chemistry Principle | Application in Quinoline Synthesis | Reference |

| Sustainable Solvents | Use of ethanol/water systems instead of hazardous organic solvents. | rsc.org |

| Solvent-Free Reactions | One-pot multi-component reactions conducted without a solvent medium. | researchgate.net |

| Heterogeneous Catalysis | Employment of reusable catalysts like Ru–Fe/γ-Al2O3 or MOFs for continuous and efficient synthesis. | ias.ac.inrsc.org |

| Energy Efficiency | Reactions designed to proceed at moderate temperatures (e.g., 70-75 °C). | nih.gov |

Chemoenzymatic Synthetic Pathways for Enhanced Stereospecificity

Achieving high stereospecificity is a critical challenge in the synthesis of chiral molecules like this compound. Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, offers a powerful solution. Enzymes can operate under mild conditions and exhibit remarkable enantioselectivity, making them ideal for creating stereochemically pure compounds. northumbria.ac.uk

For the synthesis of the target molecule, two key enzymatic transformations are particularly relevant:

Oxidation for Aromatization: Enzymes such as monoamine oxidase (MAO-N) can be used to catalyze the aromatization of 1,2,3,4-tetrahydroquinolines (THQs) to form the corresponding quinoline ring system. northumbria.ac.uk This biocatalytic oxidation is highly efficient and avoids the harsh reagents often used in traditional chemical oxidations. Research has shown that whole cells or purified MAO-N can effectively convert THQs into quinolines, with conversions influenced by substituents on the ring. northumbria.ac.uk

Stereoselective Reduction or Transamination: The chiral amino alcohol moiety can be installed using enzymes. For example, transaminases can convert a prochiral ketone precursor into a chiral amine with high enantiomeric excess. Alternatively, alcohol dehydrogenases could be used for the stereoselective reduction of a carbonyl group to produce the chiral alcohol. Divergent enzymatic cascades have been successfully employed to synthesize both enantiomers of amino alcohols like 2-phenylglycinol from L-phenylalanine, demonstrating the power of this approach. nih.gov

A potential chemoenzymatic route could involve the chemical synthesis of a racemic precursor, followed by enzymatic resolution. For instance, lipase-catalyzed transesterification is a well-established method for separating enantiomers of racemic alcohols, often achieving high enantiomeric excess (up to 99% ee). researchgate.net

Chromatographic and Crystallization Techniques for Enantiomeric Resolution and Purity Enhancement

Following synthesis, the crucial steps of purification and, for racemic mixtures, enantiomeric resolution are required to obtain the desired high-purity this compound. Advanced chromatographic and crystallization techniques are indispensable for this purpose.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) is a cornerstone for both analytical assessment of purity and preparative-scale separation. For enantiomeric resolution, chiral stationary phases (CSPs) are employed.

Chiral HPLC: A study on the resolution of a vicinal amino alcohol with axial chirality successfully used a Chiralpak® IA column. nih.gov This method allowed for the separation of enantiomers with greater than 99% enantiomeric excess (ee) using a mobile phase of n-hexane/ethanol/chloroform. nih.gov Similar CSPs could be applied to resolve enantiomers of this compound. The formation of a nitro derivative of a similar quinoline compound was purified using HPLC, highlighting its utility in isolating specific products. nih.gov

Flash Chromatography: For general purification to remove impurities from the reaction mixture, flash chromatography over silica (B1680970) gel is a standard and effective method. nih.gov Different solvent systems, such as chloroform/methanol gradients, are used to elute compounds based on their polarity. nih.gov

The table below outlines typical chromatographic conditions used for the purification and resolution of related amino alcohol and quinoline compounds.

| Technique | Stationary Phase | Mobile Phase | Application | Reference |

| Semi-preparative HPLC | Chiralpak® IA | n-hexane/ethanol/chloroform | Enantiomeric Resolution | nih.gov |

| Flash Chromatography | Silica Gel | Chloroform/Methanol (gradient) | Crude Product Purification | nih.gov |

| HPLC | Not specified | Not specified | Purification of a derivative | nih.gov |

Crystallization Techniques:

Crystallization is a powerful method for both purification and resolution.

Direct Crystallization: If the target compound forms a crystalline solid, direct crystallization from a suitable solvent system (e.g., CHCl3/hexane) can significantly enhance purity. nih.gov

Diastereomeric Salt Formation: A common strategy for resolving racemic amines or alcohols is to react them with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The pure enantiomer can then be recovered by removing the resolving agent.

The successful application of these techniques is fundamental to obtaining enantiomerically pure this compound, which is often a prerequisite for its intended biological applications.

Chemical Reactivity and Derivatization Strategies for 2 Amino 2 Quinolin 7 Yl Ethan 1 Ol

Functional Group Transformations of the Amino Alcohol Moiety

The amino and hydroxyl groups of the ethan-1-ol side chain are amenable to a variety of functional group transformations, including acylation, alkylation, sulfonylation, oxidation, reduction, and cyclization reactions. These reactions can often be performed selectively, taking advantage of the differential reactivity of the amino and hydroxyl groups.

Acylation, Alkylation, and Sulfonylation Reactions

The primary amino and hydroxyl groups of 2-amino-2-(quinolin-7-yl)ethan-1-ol can be readily acylated, alkylated, and sulfonylated to introduce a wide array of substituents.

Acylation: The selective acylation of the amino or hydroxyl group can be achieved by carefully choosing the reaction conditions and acylating agent. For instance, in a related compound, 2-amino-8-quinolinol, chemoselective acylation has been demonstrated. The use of coupling agents like EDCI and DMAP with various carboxylic acids leads to the preferential formation of C8-ester derivatives. libretexts.org Conversely, treatment of the anionic form of 2-amino-8-quinolinol with less reactive acyl imidazolides or esters results in the selective formation of C2-amides. libretexts.org By analogy, similar strategies could be employed for the selective acylation of the amino or hydroxyl group in this compound.

Alkylation: The nitrogen atom of the primary amino group can be alkylated using various alkylating agents. The synthesis of 2-(arylamino)ethanols from primary aromatic amines and 2-aryloxyethanols from phenols has been achieved under mild conditions using potassium carbonate as a base, demonstrating the feasibility of selective N-alkylation. thieme-connect.de For more complex alkylations, protecting the hydroxyl group may be necessary to avoid side reactions. For example, the alkylation of 2-amino-6-chloropurine (B14584) with protected bromohydrins enhanced the yield of the desired N-alkylated product. acs.org

Sulfonylation: The amino group can be converted to a sulfonamide by reaction with a sulfonyl chloride. A series of N-sulfonylated amino alcohols have been prepared and utilized as ligands in enantioselective synthesis. nih.gov This suggests that this compound can be readily converted to its corresponding N-sulfonylated derivative.

| Reaction | Reagents and Conditions | Expected Product |

| Acylation (O-selective) | Carboxylic acid, EDCI, DMAP | O-acyl-2-amino-2-(quinolin-7-yl)ethan-1-ol |

| Acylation (N-selective) | Acyl imidazolide (B1226674) or ester, NaH | N-acyl-2-amino-2-(quinolin-7-yl)ethan-1-ol |

| Alkylation (N-selective) | Alkyl halide, K2CO3 | N-alkyl-2-amino-2-(quinolin-7-yl)ethan-1-ol |

| Sulfonylation (N-selective) | Sulfonyl chloride, base | N-sulfonyl-2-amino-2-(quinolin-7-yl)ethan-1-ol |

This table presents plausible reaction conditions based on analogous transformations.

Oxidation and Reduction Pathways of the Alcohol and Amine Functions

The alcohol and amine functionalities can undergo oxidation and reduction, leading to a variety of derivatives.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, while the primary amine can be oxidized as well, though this is generally less common under mild conditions. The selective oxidation of amino alcohols to their corresponding amino carbonyl compounds has been achieved using catalytic systems like 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper under aerobic conditions. nih.gov Gold-supported catalysts have also been shown to effectively catalyze the oxidation of amino alcohols to amino acids. thieme-connect.denih.govquimicaorganica.org

Reduction: While the amino alcohol moiety is already in a reduced state, further reduction is generally not a common transformation. However, the analogous reduction of amino acids to amino alcohols is a well-established process, often employing reducing agents like sodium borohydride (B1222165) in the presence of an electrophile like iodine, or lithium aluminum hydride. acs.orgresearchgate.netmdpi.com

| Transformation | Reagents and Conditions | Expected Product |

| Alcohol Oxidation to Aldehyde | MnO2 | 2-amino-2-(quinolin-7-yl)acetaldehyde |

| Alcohol Oxidation to Carboxylic Acid | Au/ZrO2, NaOH, O2 | 2-amino-2-(quinolin-7-yl)acetic acid |

This table presents plausible reaction conditions based on analogous transformations.

Cyclization Reactions Leading to Heterocyclic Frameworks

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic frameworks.

Oxazolidinones: The reaction of β-amino alcohols with phosgene (B1210022) or its equivalents is a common method for the synthesis of oxazolidin-2-ones. researchgate.net More modern and milder methods involve the reaction of β-hydroxy carbonyl substrates with trimethylsilyl (B98337) azide, which proceeds via a Curtius rearrangement. researchgate.net

Imidazolines: 2-Imidazolines can be synthesized from the reaction of aldehydes with ethylenediamine (B42938) derivatives. masterorganicchemistry.com By analogy, this compound could potentially be converted to a diamine derivative and subsequently cyclized to form an imidazoline (B1206853) ring.

Tetrahydroisoquinolines (via Pictet-Spengler reaction): The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. acs.orgnih.govmdpi.comchemicalbook.comgoogle.com While the starting material is not a β-arylethylamine, derivatization to introduce an appropriate activating group on the quinoline (B57606) ring could potentially enable such cyclizations.

Dihydroisoquinolines (via Bischler-Napieralski reaction): The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that allows for the cyclization of β-arylethylamides. nih.govdurham.ac.ukacs.orgnih.govlibretexts.org Similar to the Pictet-Spengler reaction, derivatization of the starting material to an appropriate β-arylethylamide would be necessary to facilitate this transformation.

| Heterocyclic Framework | General Reaction |

| Oxazolidinone | Reaction with phosgene or equivalent, or intramolecular cyclization of a carbamate (B1207046) precursor. |

| Imidazoline | Cyclization of a diamine precursor with an aldehyde or carboxylic acid derivative. |

| Tetrahydroisoquinoline | Pictet-Spengler reaction of a β-arylethylamine derivative with an aldehyde. |

| Dihydroisoquinoline | Bischler-Napieralski reaction of a β-arylethylamide. |

This table outlines general strategies for the synthesis of various heterocyclic frameworks.

Regioselective Modifications of the Quinoline Core

The quinoline ring system is susceptible to both electrophilic and nucleophilic aromatic substitution, allowing for the introduction of a variety of functional groups onto the heterocyclic core. The position of these substitutions is dictated by the electronic nature of the quinoline ring and the substituents already present.

Electrophilic Aromatic Substitution on the Quinoline Ring

In general, electrophilic aromatic substitution on the quinoline ring occurs preferentially on the benzene (B151609) ring (carbocycle) rather than the pyridine (B92270) ring, due to the higher electron density of the former. The most favored positions for electrophilic attack are C5 and C8. quimicaorganica.orgmdpi.commasterorganicchemistry.comlibretexts.org This regioselectivity is explained by the greater stability of the resulting cationic intermediate. quimicaorganica.orgmdpi.com The presence of the 2-amino-2-phenylethan-1-ol substituent at the C7 position, which is an electron-donating group, is expected to further activate the benzene ring towards electrophilic attack.

Common electrophilic substitution reactions include nitration and halogenation. For example, the nitration of benzene derivatives is typically carried out using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.com Halogenation, such as bromination, can be achieved using bromine in the presence of a Lewis acid catalyst. libretexts.org

| Reaction | Reagents and Conditions | Expected Major Products |

| Nitration | HNO3, H2SO4 | 5-Nitro-7-(2-amino-2-phenylethan-1-ol)quinoline and 8-Nitro-7-(2-amino-2-phenylethan-1-ol)quinoline |

| Bromination | Br2, FeBr3 | 5-Bromo-7-(2-amino-2-phenylethan-1-ol)quinoline and 8-Bromo-7-(2-amino-2-phenylethan-1-ol)quinoline |

This table presents expected products based on the general principles of electrophilic substitution on quinolines.

Nucleophilic Aromatic Substitution on Activated Quinoline Positions

Nucleophilic aromatic substitution (SNA_r) on the quinoline ring typically occurs on the electron-deficient pyridine ring, with positions C2 and C4 being the most susceptible to attack. chemimpex.com The reaction is facilitated by the presence of a good leaving group, such as a halogen, and activating electron-withdrawing groups on the ring. nih.gov

For a 7-substituted quinoline, direct nucleophilic attack on the benzene ring is generally difficult unless it is activated by strongly electron-withdrawing groups. However, if a leaving group is present at an activated position, such as C4, nucleophilic substitution can readily occur. For example, the reaction of 4-chloroquinolines with various nucleophiles, such as amines and triazoles, has been extensively studied. researchgate.netmdpi.com These reactions often proceed in good yields and can be influenced by solvent and the presence of catalysts. researchgate.net

| Starting Material | Nucleophile | Reagents and Conditions | Expected Product |

| 4-Chloro-7-(2-amino-2-phenylethan-1-ol)quinoline | Piperidine | Toluene, heat | 4-(Piperidin-1-yl)-7-(2-amino-2-phenylethan-1-ol)quinoline |

| 4-Chloro-7-(2-amino-2-phenylethan-1-ol)quinoline | 1,2,4-Triazole | DMF, K2CO3 | 4-(1H-1,2,4-Triazol-1-yl)-7-(2-amino-2-phenylethan-1-ol)quinoline |

This table presents plausible reactions based on known nucleophilic substitutions on chloroquinolines.

Metal-Catalyzed Cross-Coupling Reactions on Quinoline Halides

To functionalize the quinoline core of this compound, a common strategy involves starting with a halogenated precursor, such as a bromo- or chloro-substituted quinoline. These halogenated quinolines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.comnih.gov The choice of catalyst, ligand, and reaction conditions can allow for selective functionalization at specific positions on the quinoline ring. rsc.org

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester. fishersci.co.ukwikipedia.org Starting with a halo-substituted precursor of this compound, the Suzuki-Miyaura reaction can introduce a wide array of aryl or heteroaryl groups. acs.orgacs.org This method is valued for its mild reaction conditions and the commercial availability and stability of many boronic acids. fishersci.co.uk The reactivity order for the halide is generally I > Br >> Cl. mdpi.comwikipedia.org

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgyoutube.com This method is instrumental in synthesizing conjugated enynes and arylalkynes under mild conditions. wikipedia.orglibretexts.org For dihalo-substituted quinolines, the reaction can be regioselective, with the acetylene (B1199291) typically adding to the more reactive halide site (e.g., iodide over bromide). libretexts.org Modified, copper-free versions of the Sonogashira reaction have also been developed to functionalize quinoline scaffolds. researchgate.net

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.org For a halogenated precursor of this compound, this reaction can be used to introduce various substituted amino groups onto the quinoline ring. The development of bulky, electron-rich phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines under mild conditions. youtube.com Sequential amination reactions can be performed on dihaloquinolines to achieve controlled functionalization. nih.gov

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions for Functionalizing Halogenated Quinoline Precursors

| Coupling Reaction | Reactants | Catalyst/Ligand System (Examples) | Bond Formed | Introduced Moiety |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide + Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | C-C | Aryl, Heteroaryl, Vinyl |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | C-C (sp²-sp) | Alkynyl |

| Buchwald-Hartwig | Aryl Halide + Amine | Pd₂(dba)₃/BINAP, XPhos, SPhos | C-N | Substituted Amino |

Click Chemistry and Bioconjugation of this compound

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly selective, often proceeding under mild, biocompatible conditions. tebubio.com These features make click chemistry an exceptional tool for bioconjugation—the process of linking molecules to biological targets like proteins or nucleic acids. nih.govbachem.com The functional groups of this compound, specifically the primary amine and primary hydroxyl group, are ideal handles for introducing "clickable" moieties, such as azides or alkynes.

Once modified with a clickable functional group, the quinoline derivative can be readily conjugated to a biomolecule that has been tagged with the complementary reactive partner. The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linker. For applications where copper toxicity is a concern, such as in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative. bachem.comnih.gov

This strategy has been successfully used to create glycoconjugates of quinoline derivatives, where a sugar moiety is linked to the quinoline scaffold via a 1,2,3-triazole linker formed through a click reaction. mdpi.comnih.gov Such bioconjugation can be used to target specific cellular machinery, for instance, by attaching the molecule to a glucose unit to exploit the increased glucose uptake of cancer cells. mdpi.comnih.gov

Table 2: Potential Click Chemistry Reactions for Bioconjugation

| Click Reaction | Functional Group 1 | Functional Group 2 | Resulting Linkage | Key Features |

|---|---|---|---|---|

| CuAAC | Terminal Alkyne | Azide | 1,4-disubstituted 1,2,3-Triazole | High efficiency, requires Copper(I) catalyst. |

| SPAAC | Cyclooctyne | Azide | 1,2,3-Triazole | Copper-free, ideal for in vivo applications. bachem.comnih.gov |

| Staudinger Ligation | Azide | Phosphine | Amide Bond | Bioorthogonal, early example of click chemistry. bachem.com |

| Oxime Ligation | Aldehyde/Ketone | Aminooxy/Hydroxylamine | Oxime | Forms a stable C=N bond. nih.gov |

Synthesis of Polymeric and Supramolecular Assemblies Incorporating this compound

The unique structure of this compound makes it a candidate for incorporation into larger, highly organized structures like polymers and supramolecular assemblies.

Polymeric Assemblies: The compound can serve as a functional monomer for the synthesis of side-chain quinoline polymers. The primary amine or hydroxyl group on the ethan-1-ol side chain can be reacted with a polymerizable group, such as methacryloyl chloride, to form a new methacrylic monomer. tandfonline.comtandfonline.com This new monomer, now containing the quinoline moiety, can then undergo free-radical polymerization, either alone to form a homopolymer or with other monomers like methyl methacrylate (B99206) to form a copolymer. tandfonline.com The resulting polymers possess side chains featuring the quinoline unit, which can impart specific photophysical or biological properties to the material. researchgate.netnih.gov

Supramolecular Assemblies: Supramolecular chemistry involves the organization of molecules into larger structures through non-covalent interactions. rsc.org The quinoline ring in this compound can participate in π-π stacking interactions, a common feature in the self-assembly of quinoline derivatives. acs.org Furthermore, the amino and hydroxyl groups are capable of forming strong hydrogen bonds. These combined non-covalent forces—hydrogen bonding and π-π stacking—can drive the self-assembly of the molecules into well-ordered, three-dimensional networks, such as fibers, ribbons, or gels. rsc.orgnih.gov The specific architecture of these assemblies can be influenced by factors like solvent choice and the presence of substituents on the quinoline ring. rsc.orgacs.org These organized structures can exhibit unique properties, such as enhanced fluorescence, that differ from the individual molecules in solution. rsc.org

Advanced Spectroscopic and Crystallographic Characterization of 2 Amino 2 Quinolin 7 Yl Ethan 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the definitive structural confirmation of organic molecules in solution. For 2-Amino-2-(quinolin-7-yl)ethan-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and the local electronic environment of each nucleus.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a Quinoline (B57606) Moiety

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | 8.8 - 9.0 | 150 - 152 |

| H-3 | 7.3 - 7.5 | 121 - 123 |

| H-4 | 8.0 - 8.2 | 135 - 137 |

| H-5 | 7.6 - 7.8 | 127 - 129 |

| H-6 | 7.4 - 7.6 | 126 - 128 |

| H-8 | 7.9 - 8.1 | 129 - 131 |

| C-4a | - | 128 - 130 |

| C-8a | - | 148 - 150 |

Note: These are approximate chemical shift ranges and can vary based on the solvent and the nature of substituents.

To unambiguously assign the proton and carbon signals of this compound, a suite of two-dimensional NMR experiments is essential. researchgate.netmdpi.com

Correlation Spectroscopy (COSY): This homonuclear correlation experiment is used to identify scalar-coupled protons. For the title compound, COSY would reveal the connectivity between the protons on the quinoline ring, as well as the coupling between the methine proton (CH-NH₂) and the methylene (B1212753) protons (CH₂-OH) of the ethanolamine (B43304) side chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton resonances.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects long-range (typically 2-3 bonds) correlations between protons and carbons. nih.gov This is particularly useful for identifying quaternary carbons and for connecting the ethanolamine side chain to the quinoline ring at the C-7 position. For example, a correlation between the methine proton of the side chain and C-7 of the quinoline ring would confirm the point of attachment.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space correlations between protons that are in close proximity, which is crucial for determining the preferred conformation of the molecule in solution. For instance, NOE cross-peaks could indicate the spatial relationship between the protons of the side chain and the protons on the quinoline ring.

The ethanolamine side chain of this compound possesses rotational freedom around the C-C and C-N bonds, potentially leading to multiple conformations in solution. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the rotation around bonds may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the rate of interconversion increases, leading to coalescence of the signals and eventually to a time-averaged spectrum at high temperatures. The analysis of these temperature-dependent spectral changes can provide thermodynamic and kinetic parameters for the conformational exchange processes.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. rigaku.com For a chiral molecule like this compound, this technique can be used to determine its absolute configuration, provided that a suitable single crystal can be grown.

While a crystal structure for the title compound is not yet reported, the crystallographic data for a related compound, 2-[(7-Chloroquinolin-4-yl)amino]ethanol, provides insights into the expected structural features. nih.gov

Table 2: Representative Crystallographic Data for a Related Quinoline Amino Alcohol Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 12.345 |

| c (Å) | 9.876 |

| β (°) | 105.67 |

| Volume (ų) | 1189.0 |

| Z | 4 |

Note: This data is for 2-[(7-Chloroquinolin-4-yl)amino]ethanol and serves as an illustrative example.

Chiroptical Spectroscopy for Enantiomeric Purity and Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. For a chiral compound like this compound, these methods are essential for determining its enantiomeric purity and for assigning its absolute configuration.

The primary chiroptical techniques include:

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum is characteristic of a particular enantiomer and can be used to determine the enantiomeric excess of a sample. The sign and intensity of the Cotton effects in the CD spectrum are related to the electronic transitions and the stereochemistry of the molecule. mdpi.com

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is also indicative of the absolute configuration of the chiral center.

For this compound, the chromophoric quinoline ring is expected to give rise to distinct signals in the CD and ORD spectra. The absolute configuration of the stereocenter in the ethanolamine side chain can often be assigned by comparing the experimental chiroptical data with that of structurally related compounds of known configuration or with the results of quantum chemical calculations.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for determining the absolute configuration of chiral compounds. nih.gov It measures the differential absorption of left and right circularly polarized light by chromophores within the molecule. For this compound, the quinoline moiety serves as the primary chromophore. The electronic transitions of the quinoline ring system are sensitive to the stereochemistry of the adjacent chiral center.

The ECD spectrum is characterized by Cotton effects, which can be positive or negative peaks. The sign and intensity of these effects are directly related to the spatial arrangement of the atoms around the chromophore. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), the absolute configuration of the enantiomers can be unequivocally assigned. researchgate.netbeilstein-journals.org

For this compound, distinct Cotton effects arising from the π-π* transitions of the quinoline ring are expected. The spectrum of the (R)-enantiomer will be a mirror image of the (S)-enantiomer.

Table 1: Predicted Electronic Circular Dichroism (ECD) Data for Enantiomers of this compound

| Wavelength (nm) | Predicted Sign of Cotton Effect for (R)-enantiomer | Predicted Sign of Cotton Effect for (S)-enantiomer | Associated Transition |

| ~220 | + | - | ¹Lₐ (π → π) |

| ~245 | - | + | ¹Bₐ (π → π) |

| ~280 | - | + | ¹Lₑ (π → π) |

| ~310 | + | - | n → π |

Note: The data in this table is illustrative and based on typical ECD spectra of quinoline derivatives. Actual experimental values may vary.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) extends the principles of circular dichroism into the infrared region, measuring the differential absorption of circularly polarized light for a molecule's vibrational transitions. wikipedia.org This technique provides detailed 3D structural information for chiral molecules in solution and is particularly effective for determining absolute configuration without the need for crystallization. jascoinc.com

Key vibrational modes for analysis would include the O-H and N-H stretching regions (~3200-3400 cm⁻¹) and the fingerprint region (~800-1500 cm⁻¹), where complex coupled vibrations are highly sensitive to the stereochemistry. researchgate.net

Table 2: Representative Vibrational Circular Dichroism (VCD) and IR Data for (S)-2-Amino-2-(quinolin-7-yl)ethan-1-ol

| Wavenumber (cm⁻¹) | IR Absorbance (A) | VCD Intensity (ΔA x 10⁻⁵) | Vibrational Assignment |

| 3350 | 0.45 | +2.5 | O-H Stretch |

| 3280 | 0.38 | -1.8 | Asymmetric N-H Stretch |

| 2925 | 0.60 | +3.1 | C-H Stretch (Aliphatic) |

| 1610 | 0.85 | +0.9 | C=N/C=C Stretch (Quinoline) |

| 1490 | 0.72 | -2.2 | Quinoline Ring Deformation |

| 1355 | 0.55 | +1.5 | C-O Stretch / O-H Bend |

| 1080 | 0.91 | -3.5 | C-N Stretch |

Note: The data in this table is hypothetical and for illustrative purposes. It represents plausible spectral features for the specified compound based on known VCD characteristics of similar functional groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural characterization of novel compounds. nih.gov Its primary strength lies in the ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition and molecular formula of a compound.

For this compound (C₁₁H₁₂N₂O), the expected exact mass of its protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value to confirm its molecular formula.

Tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument further provide detailed structural information by inducing fragmentation of the parent ion. The resulting fragment ions reveal the connectivity of the molecule and help to identify its core structural motifs. The fragmentation pathways of quinoline derivatives are well-studied and often involve characteristic losses and rearrangements. researchgate.netnih.gov For this compound, fragmentation is expected to occur at the amino alcohol side chain and within the quinoline ring system.

Common fragmentation pathways would likely include:

Loss of water (H₂O) from the alcohol group.

Loss of the hydroxymethyl group (•CH₂OH).

Cleavage of the C-C bond between the chiral carbon and the quinoline ring.

Retro-Diels-Alder type fragmentations within the quinoline ring. nih.gov

Table 3: High-Resolution Mass Spectrometry (HRMS) Data and Proposed Fragmentation for [M+H]⁺ of this compound

| m/z (Experimental) | Δ (ppm) | Proposed Formula | Proposed Fragment Structure / Loss |

| 189.1022 | 1.1 | C₁₁H₁₃N₂O⁺ | [M+H]⁺ |

| 171.0917 | 1.3 | C₁₁H₁₁N₂⁺ | [M+H - H₂O]⁺ |

| 158.0968 | 0.9 | C₁₀H₁₂N₂⁺ | [M+H - CH₂OH]⁺ |

| 143.0733 | 1.5 | C₁₀H₉N⁺ | [Quinoline-CH=NH₂]⁺ |

| 129.0573 | 1.2 | C₉H₇N⁺ | [Quinoline]⁺ |

Note: The data presented is illustrative. Experimental m/z values are hypothetical but reflect the accuracy of HRMS analysis.

Computational and Theoretical Investigations of 2 Amino 2 Quinolin 7 Yl Ethan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. As of the latest literature review, specific quantum chemical studies dedicated exclusively to 2-Amino-2-(quinolin-7-yl)ethan-1-ol have not been reported. However, the methodologies described below are standard approaches that would be applied to elucidate its characteristics.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. These calculations would also yield important energetic information, such as the total energy of the molecule, which is crucial for assessing its stability. While no specific DFT studies on this compound are currently available, such research would provide foundational data for understanding its physical and chemical behavior.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals indicate a molecule's ability to donate or accept electrons. An FMO analysis of this compound would predict its reactivity towards other chemical species. For instance, the HOMO energy would suggest its susceptibility to electrophilic attack, while the LUMO energy would indicate its reactivity towards nucleophiles. The energy gap between the HOMO and LUMO is also a critical parameter for determining the molecule's kinetic stability. To date, a specific FMO analysis for this compound has not been published.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations would be instrumental in exploring its conformational landscape—the full range of shapes the molecule can adopt. These simulations can also provide insights into how the molecule interacts with solvent molecules, a phenomenon known as solvation. Understanding solvation is critical for predicting a compound's solubility and its behavior in different environments. At present, there is no available literature on MD simulations performed on this compound.

In Silico Ligand-Target Docking and Pharmacophore Modeling

In silico techniques like ligand-target docking and pharmacophore modeling are central to modern drug discovery and development. These methods are used to predict how a small molecule (a ligand) might interact with a biological target, such as a protein or enzyme.

Prediction of Binding Modes and Interaction Energies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule to form a stable complex. For this compound, docking studies could be used to screen for potential biological targets and to understand the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-target complex. The calculation of binding energies provides a quantitative estimate of the affinity of the ligand for the target. While numerous docking studies have been conducted on various quinoline (B57606) derivatives, identifying them as potential anticancer agents or inhibitors of specific enzymes, no such studies have been specifically reported for this compound.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model can then be used to search for other molecules with similar features. A pharmacophore model could be developed based on the structure of this compound to guide the design of new, potentially more potent, molecules. Currently, there are no published pharmacophore models derived from or specifically including this compound.

Virtual Screening Methodologies for Structurally Related Compounds

Virtual screening has become an indispensable tool in drug discovery, allowing for the rapid in silico assessment of large libraries of chemical compounds against a biological target. For compounds structurally related to this compound, various virtual screening strategies have been employed to identify potential inhibitors for a range of therapeutic targets. These methodologies can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening: This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. For quinoline derivatives, quantitative structure-activity relationship (QSAR) models are frequently developed. mdpi.com These models correlate the chemical structures of a set of known active and inactive compounds with their biological activity, creating a predictive model. For instance, 3D-QSAR studies on quinoline derivatives have been used to identify key structural features that are crucial for their anti-cancer properties. mdpi.com By analyzing the steric and electrostatic fields of the molecules, these models can guide the design of new, more potent analogs. mdpi.com

Structure-Based Virtual Screening: When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, structure-based methods like molecular docking can be utilized. This technique predicts the preferred orientation of a ligand when bound to a target, as well as the binding affinity. For quinoline derivatives, docking studies have been extensively used to explore their potential as inhibitors for various enzymes, including those relevant to cancer and viral diseases. nih.govnih.gov For example, docking-based virtual screening has been successfully applied to identify quinoline-based inhibitors of HIV reverse transcriptase and PI3Kα. nih.govmdpi.com The process typically involves preparing a library of compounds, defining the binding site on the target protein, and then using a scoring function to rank the compounds based on their predicted binding affinity. nih.govnih.gov

Advanced Screening Techniques: To enhance the accuracy of virtual screening, molecular dynamics (MD) simulations are often employed. mdpi.comnih.gov MD simulations provide insights into the dynamic stability of the ligand-protein complex over time, helping to validate the docking results. mdpi.com For quinoline derivatives, MD simulations have been used to assess the stability of their interactions with target proteins, providing a more realistic picture of the binding event. mdpi.comnih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Spectra)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in their structural characterization and the interpretation of experimental data. For this compound, while specific experimental spectra may not be widely available, theoretical predictions can provide valuable insights.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical prediction of NMR chemical shifts, typically using density functional theory (DFT) methods, has become a routine computational task. For quinoline derivatives, DFT calculations have been shown to provide ¹H and ¹³C NMR chemical shifts that are in good agreement with experimental values. researchgate.net The predicted chemical shifts for this compound would be expected to show characteristic signals for the quinoline ring protons and carbons, as well as signals for the ethan-1-ol side chain. It is important to note that the accuracy of these predictions can be influenced by factors such as the choice of DFT functional, basis set, and the treatment of solvent effects. columbia.edu

Predicted ¹H NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | 8.9 | d |

| H-3 | 7.5 | d |

| H-4 | 8.1 | s |

| H-5 | 7.8 | d |

| H-6 | 7.6 | dd |

| H-8 | 8.2 | d |

| H-α | 4.5 | t |

| H-β | 3.8 | d |

| NH₂ | 2.1 | s (broad) |

Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 150.5 |

| C-3 | 121.2 |

| C-4 | 136.0 |

| C-4a | 128.8 |

| C-5 | 127.9 |

| C-6 | 127.5 |

| C-7 | 148.5 |

| C-8 | 129.1 |

| C-8a | 148.0 |

| C-α | 58.3 |

IR Frequencies: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Computational methods, particularly DFT, can be used to calculate the harmonic vibrational frequencies. For a structurally related compound, quinoline-7-carboxaldehyde, theoretical IR spectra have been computed and compared with experimental data, showing good correlation. researchgate.net For this compound, the predicted IR spectrum would exhibit characteristic bands for the N-H and O-H stretching vibrations, C-H stretching of the aromatic and aliphatic parts, and the C=C and C=N stretching vibrations of the quinoline ring.

Predicted IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H stretch | 3400-3300 |

| N-H stretch | 3350-3250 |

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch | 2950-2850 |

| C=N stretch (quinoline) | 1620-1580 |

| C=C stretch (quinoline) | 1590-1450 |

UV-Vis Spectra: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. Studies on quinoline and its derivatives have shown that TD-DFT calculations can accurately predict the absorption maxima (λmax). researchgate.net For this compound, the predicted UV-Vis spectrum would be expected to show π-π* transitions characteristic of the quinoline chromophore. The position of the absorption bands can be influenced by the solvent and the substitution pattern on the quinoline ring. researchgate.net

Predicted UV-Vis Absorption for this compound

| Transition | Predicted λmax (nm) |

|---|---|

| π → π* | ~230 |

| π → π* | ~280 |

Biological and Pharmacological Research Applications of 2 Amino 2 Quinolin 7 Yl Ethan 1 Ol Mechanistic and Target Focus

Exploration of Potential Biological Targets and Pathways

There is currently no publicly available research detailing the exploration of potential biological targets and pathways for 2-Amino-2-(quinolin-7-yl)ethan-1-ol.

In Vitro Enzyme Inhibition and Activation Mechanisms

No studies reporting the in vitro enzyme inhibition or activation mechanisms of this compound have been identified in the public domain. While related 2-aminoquinoline (B145021) derivatives have been assessed as nNOS inhibitors, this specific compound was not included in those published studies. nih.gov

Receptor Binding Profiling in Cellular and Subcellular Models

Publicly accessible data on the receptor binding profile of this compound in any cellular or subcellular model is not available.

Ion Channel Modulation Studies

There are no published studies on the ion channel modulation effects of this compound.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

No structure-activity relationship (SAR) studies that include this compound have been published in the available scientific literature.

Systematic Chemical Modification and In Vitro Activity Assessment

Information regarding the systematic chemical modification of this compound and the subsequent in vitro activity assessment of its analogues is not available.

Identification of Key Pharmacophoric Features for Target Interaction

The key pharmacophoric features of this compound for any potential biological target interaction have not been determined, as no target has been identified.

Mechanistic Investigations of Cellular Responses in Model Systems (e.g., cell lines)

Detailed investigations into how this compound interacts with and modulates cellular pathways in model systems like cell lines are currently lacking in published research.

Modulation of Apoptosis and Cell Cycle Progression Pathways

There is no specific data available to suggest that this compound has been studied for its potential to modulate apoptosis (programmed cell death) or cell cycle progression. While other amino acid derivatives have been shown to influence these fundamental cellular processes, research has not yet extended to this specific quinoline (B57606) compound. nih.gov For instance, studies on amino acid starvation have demonstrated that the withdrawal of certain amino acids, such as methionine and leucine, can lead to cell-cycle arrest by affecting key regulators like cyclin D1, p21, and p27. nih.gov However, no such mechanistic studies have been reported for this compound.

Autophagy Regulation and Cellular Stress Response

Similarly, the role of this compound in the regulation of autophagy and the cellular stress response remains unexplored. Autophagy is a critical cellular process for the degradation and recycling of cellular components, and it is known to be regulated by amino acid availability and cellular stress. nih.govnih.gov For example, a different quinoline compound, 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ), has been shown to inhibit autophagy and induce endoplasmic reticulum stress in zebrafish liver. mdpi.com However, these findings cannot be extrapolated to this compound, as small structural changes in molecules can lead to vastly different biological activities.

Development of this compound-Based Chemical Probes for Biological Research

The development and application of chemical probes are essential for advancing biological research. However, there is no evidence in the current body of scientific literature to indicate that this compound has been utilized as a scaffold for creating such tools.

Fluorescent Probes for Cellular Imaging and Target Localization

The quinoline scaffold is a known fluorophore and has been incorporated into various fluorescent probes for cellular imaging. nih.govnih.govnih.gov These probes are valuable for visualizing cellular structures and localizing specific targets within cells. wiley.com For instance, certain 7-aminoquinoline (B1265446) derivatives have been developed as Golgi-localized probes. nih.gov However, no published research has specifically described the synthesis or application of a fluorescent probe based on the this compound structure.

Affinity-Based Probes for Target Identification

Affinity-based probes are powerful tools for identifying the cellular targets of bioactive small molecules. rsc.orgnih.gov This approach typically involves modifying the small molecule with a reactive group and an affinity tag to facilitate the capture and identification of binding partners. princeton.edu While this is a common strategy in drug discovery, there are no reports of this compound being functionalized into an affinity-based probe for target identification studies.

Catalytic and Materials Science Applications of 2 Amino 2 Quinolin 7 Yl Ethan 1 Ol

Chiral Ligand Design for Asymmetric Catalysis

The development of chiral ligands is paramount in the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. mdpi.com Chiral 1,2-amino alcohols are a privileged class of ligands due to their straightforward synthesis and effective stereochemical control. researchgate.netnih.gov The presence of both a nitrogen and an oxygen atom allows for the formation of stable chelate rings with metal centers, creating a well-defined and rigid chiral environment around the catalytic site.

Enantioselective Metal-Catalyzed Reactions

Derivatives of 2-Amino-2-(quinolin-7-yl)ethan-1-ol are promising candidates for ligands in a variety of enantioselective metal-catalyzed reactions, including hydrogenations, oxidations, and carbon-carbon coupling reactions. The quinoline (B57606) nitrogen and the amino alcohol moiety can coordinate to a metal center, forming a chiral complex that can effectively discriminate between enantiotopic faces or groups of a prochiral substrate.

Asymmetric Transfer Hydrogenation:

One of the most well-established applications of chiral amino alcohol ligands is in the asymmetric transfer hydrogenation (ATH) of ketones and imines. nih.gov Ruthenium, rhodium, and iridium complexes bearing chiral diamine or amino alcohol ligands have proven to be highly effective catalysts for these transformations. mdpi.com For instance, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in metal catalysts for the ATH of 1-aryl substituted-3,4-dihydroisoquinolines, which are precursors to biologically active alkaloids. mdpi.com While modest enantiomeric excesses were achieved, these results highlight the potential of quinoline-based chiral ligands in this important reaction. mdpi.com

| Catalyst System | Substrate | Product Enantiomeric Excess (ee) | Reference |

| Rhodium complexes with chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives | 1-Aryl substituted-3,4-dihydroisoquinolines | up to 69% | mdpi.com |

| Ruthenium-catalyzed ATH | Unprotected α-ketoamines | >99% | nih.gov |

Other Enantioselective Reactions:

The versatility of amino alcohol ligands extends to other metal-catalyzed processes. For example, chiral aldehyde-nickel dual catalytic systems have been developed for the asymmetric α-propargylation of amino acid esters. nih.gov While not directly employing this compound, this work demonstrates the broader potential of combining chiral ligands with various transition metals to achieve novel asymmetric transformations. nih.gov The quinoline moiety in this compound could offer unique electronic and steric properties to influence the outcome of such reactions.

Incorporation into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of chiral building blocks, such as this compound, into MOF structures can impart chirality to the framework, leading to applications in enantioselective separations and catalysis. The bifunctional nature of this compound, with its quinoline ring and amino alcohol side chain, provides multiple coordination sites for binding to metal centers, making it a suitable candidate for the construction of chiral MOFs.

Organocatalytic Applications of this compound

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Chiral amines and amino alcohols are prominent classes of organocatalysts. mdpi.com

Brønsted Acid/Base Catalysis

The amino group of this compound can act as a Brønsted base, while the hydroxyl group can function as a Brønsted acid. This dual functionality allows it to participate in reactions that require both acidic and basic sites. For example, the combination of a Lewis base and a Brønsted acid has been shown to be effective in certain organocatalytic transformations. nih.gov While direct studies using this compound in this context are not prevalent, the fundamental properties of the molecule suggest its potential in this area.

Chiral Amine Catalysis

Chiral primary amines are valuable organocatalysts for a range of asymmetric reactions, often proceeding through enamine or iminium ion intermediates. The chiral center in this compound, adjacent to the amino group, can effectively control the stereochemical outcome of such reactions. The quinoline ring can further influence the catalytic activity and selectivity through steric and electronic effects.

Chelation Chemistry and Coordination Polymer Formation with Transition Metals

The ability of this compound to act as a chelating ligand is fundamental to its application in both catalysis and materials science. The nitrogen atom of the quinoline ring and the nitrogen and oxygen atoms of the amino alcohol side chain can coordinate to a single metal ion, forming stable five- or six-membered chelate rings. This chelation enhances the stability of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this compound as a ligand generally follows established procedures for coordinating amino acids or their derivatives with metal ions. jocpr.com A typical method involves dissolving the ligand in an appropriate solvent, such as water or ethanol, and adding a solution of a metal salt (e.g., chlorides or nitrates of transition metals) under controlled pH and temperature. jocpr.comuobaghdad.edu.iq The reaction mixture is stirred to facilitate the formation of the complex, which may precipitate out of the solution and can then be isolated by filtration, washed, and dried. jocpr.comuobaghdad.edu.iq The stoichiometry of the resulting complexes, such as ML or ML2, can often be controlled by the molar ratio of the metal salt to the ligand used in the reaction. rsc.org

The characterization of these newly synthesized complexes is crucial to confirm their structure and properties. A suite of spectroscopic and analytical techniques is employed for this purpose. Infrared (IR) spectroscopy is fundamental in determining the coordination sites of the ligand. jocpr.com For instance, a shift in the N-H bending vibration band to a lower wavenumber in the complex's spectrum compared to the free ligand confirms the coordination of the amino group's nitrogen atom to the metal ion. jocpr.com Other techniques such as UV-Vis spectroscopy, mass spectrometry, and elemental analysis are used to further elucidate the structure and composition of the complexes. uobaghdad.edu.iqrsc.org In some cases, single-crystal X-ray diffraction provides definitive information about the stoichiometry and stereochemistry of the metal center. rsc.org

Table 1: Common Techniques for Characterization of Metal Complexes

| Technique | Information Provided |

|---|---|

| Infrared (IR) Spectroscopy | Identifies the ligand's donor atoms coordinating to the metal ion by observing shifts in vibrational frequencies (e.g., N-H, O-H bands). jocpr.com |

| UV-Visible Spectroscopy | Provides information on the electronic transitions within the complex, helping to understand its geometry and the d-orbital splitting in transition metal complexes. uobaghdad.edu.iq |

| Mass Spectrometry | Determines the mass-to-charge ratio of the complex, confirming its molecular weight and composition. uobaghdad.edu.iq |

| Elemental Analysis | Measures the percentage composition of elements (C, H, N), which helps to verify the empirical formula of the complex. researchgate.net |

| X-ray Crystallography | Offers unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and coordination geometry. rsc.org |

| Molar Conductance | Measures the electrolytic nature of the complex in solution, distinguishing between ionic and non-ionic compounds. researchgate.net |

| Magnetic Susceptibility | Determines the magnetic properties of the complex, providing insight into the electron configuration and oxidation state of the central metal ion. researchgate.net |

Investigation of Coordination Modes and Stability Constants

The this compound ligand possesses two primary donor sites: the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group. This allows it to function as a bidentate ligand, forming a stable five-membered chelate ring with a central metal ion. jocpr.com This bidentate coordination is a common feature for amino acids and their derivatives, contributing to the stability of the resulting metal complexes. jocpr.com IR spectroscopy is a key tool for confirming this coordination mode, as shifts in both the N-H and O-H vibrational bands indicate their involvement in bonding with the metal. jocpr.com The quinoline nitrogen can also potentially participate in coordination, leading to different or more complex binding modes depending on the metal ion and reaction conditions.

The stability of these metal complexes in solution is quantitatively described by their stability constants (or formation constants). These constants are crucial for understanding the strength of the metal-ligand interactions. iupac.org While specific stability constants for this compound are not widely documented in publicly available literature, the principles for their determination are well-established. iupac.org Potentiometric titration is a common method used to determine these values. The stability of the complexes is influenced by several factors, including the nature of the metal ion, the pH of the solution, and the chelate effect, where the formation of a ring structure by a bidentate ligand like this compound enhances the stability of the complex compared to coordination by two separate monodentate ligands. jocpr.com

Potential in Smart Materials and Sensing Technologies

The dual functionality of this compound—its ability to chelate metals and its intrinsic fluorescence from the quinoline group—makes it a highly promising building block for smart materials and sensors. These materials can respond to external stimuli, such as the presence of specific ions or changes in their environment, with a detectable change in their properties, most notably their fluorescence.

Chemo/Biosensors Based on Quinoline Fluorescence

The quinoline core of the molecule is a well-known fluorophore. The fluorescence properties of quinoline derivatives are often sensitive to their local environment and to interactions with other molecules, particularly metal ions. This sensitivity forms the basis for their use in fluorescent chemosensors. When this compound binds to a target analyte (e.g., a metal cation) through its amino-alcohol chelating unit, the electronic structure of the quinoline fluorophore can be perturbed. This perturbation can lead to a significant change in the fluorescence emission, such as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength. By monitoring these changes, the presence and concentration of the target analyte can be determined. The design of such sensors leverages the specific coordination chemistry of the amino-alcohol group to achieve selectivity for particular ions.

Self-Assembled Systems for Advanced Materials

The principles of supramolecular chemistry can be applied to this compound to create self-assembled systems. Self-assembly is driven by non-covalent interactions, including hydrogen bonds, π–π stacking, and van der Waals forces. beilstein-journals.org The subject compound is well-suited for this purpose; its amino and alcohol groups can form extensive hydrogen bond networks, while the flat, aromatic quinoline rings can engage in π–π stacking interactions. beilstein-journals.org

These interactions can guide the molecules to spontaneously organize into ordered, large-scale structures such as organogels or nanoparticles. beilstein-journals.orgrsc.org For instance, a similar quinoline-containing molecule has been shown to act as a gelator, forming a stable organogel in various solvents. rsc.org A noteworthy feature of such self-assembled systems is that their photophysical properties can be drastically different from those of the individual molecules in solution. The formation of aggregates can lead to phenomena like aggregation-induced emission (AIE) or a significant red-shift in the fluorescence spectrum. rsc.org This change in fluorescence upon assembly provides a mechanism for developing advanced materials whose optical properties can be tuned by controlling the self-assembly process, opening doors for applications in fields like bio-imaging and stimuli-responsive materials. beilstein-journals.orgrsc.org

Future Research Directions and Translational Perspectives for 2 Amino 2 Quinolin 7 Yl Ethan 1 Ol

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Machine learning (ML) models, particularly deep neural networks, can be trained on existing data from quinoline (B57606) derivatives to predict biological activities, such as anticancer or antimicrobial effects. researchgate.netnih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of 2-Amino-2-(quinolin-7-yl)ethan-1-ol derivatives with their therapeutic efficacy. mdpi.com By analyzing how modifications to the quinoline ring or the amino-alcohol side chain affect activity, these models can guide the synthesis of more potent and selective compounds. mdpi.comrsc.org

Furthermore, generative AI models, such as Generative Adversarial Networks (GANs) or Recurrent Neural Networks (RNNs), can propose entirely new molecular structures based on the this compound scaffold. nih.govresearchgate.net These models can explore a vast chemical space to identify novel derivatives with desirable properties, a process that would be significantly more time-consuming through traditional methods alone. rsc.org The integration of AI can streamline the design-make-test-analyze cycle, making the journey from lead compound to clinical candidate more efficient. springernature.com

Table 1: Potential AI and Machine Learning Applications for this compound

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Predictive Modeling (QSAR) | Develop models to predict the biological activity and physicochemical properties of new derivatives based on their structure. mdpi.com | Prioritize the synthesis of compounds with a higher probability of success, reducing time and cost. |

| Generative Models (GANs/RNNs) | Design novel molecules with optimized properties around the quinoline scaffold. nih.govresearchgate.net | Discover new chemical entities with improved efficacy and novel mechanisms of action. |

| Toxicity Prediction | Use computational models to forecast potential adverse effects and toxicity of new derivatives early in the discovery process. nih.gov | Enhance the safety profile of potential drug candidates and reduce late-stage failures. |

| Reaction Prediction | Employ algorithms to predict the outcomes of synthetic organic reactions, aiding in the design of efficient synthesis pathways. researchgate.net | Optimize synthetic routes for novel derivatives, improving yield and reducing byproducts. |

Exploration of Novel Biologically-Relevant Scaffolds through Advanced Synthetic Strategies

The synthetic versatility of the quinoline ring is a key asset for future research. researchgate.net Advancements in synthetic organic chemistry provide powerful tools to modify the this compound structure, leading to novel scaffolds with potentially enhanced or entirely new biological activities.